Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-Nitro-3-(trifluoromethyl)benzaldehyde
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-Nitro-3-(trifluoromethyl)benzaldehyde
Executive Summary
In the realm of advanced medicinal chemistry and drug discovery, fluorinated building blocks are indispensable tools for modulating pharmacokinetic properties. 2-Nitro-3-(trifluoromethyl)benzaldehyde (CAS: 1227582-20-8) is a highly specialized, multi-functionalized aromatic compound[1]. This technical guide provides an in-depth analysis of its precise molecular weight, physicochemical properties, and strategic utility in synthesizing complex pharmaceutical intermediates. By understanding the synergistic electronic effects of its substituents, chemists can optimize downstream reactions, ensuring high-yield conversions in critical workflows like reductive aminations and condensation reactions.
Physicochemical Properties & Molecular Weight Dynamics
Accurate stoichiometric calculation is the bedrock of high-yield organic synthesis. The molecular formula for 2-Nitro-3-(trifluoromethyl)benzaldehyde is C8H4F3NO3 [1].
The exact molecular weight is calculated based on the atomic weights of its constituent elements:
-
Carbon (C): 8 × 12.011 = 96.088
-
Hydrogen (H): 4 × 1.008 = 4.032
-
Fluorine (F): 3 × 18.998 = 56.994
-
Nitrogen (N): 1 × 14.007 = 14.007
-
Oxygen (O): 3 × 15.999 = 47.997
-
Total Exact Molecular Weight = 219.12 g/mol [1].
Causality in Scale-Up: Understanding this precise molecular weight (219.12 g/mol ) is critical[2]. In pharmaceutical scale-up manufacturing, even a 0.5% deviation in stoichiometric equivalents due to molecular weight rounding errors can lead to the accumulation of unreacted starting materials. This directly complicates downstream chromatographic purification and significantly reduces the overall isolated yield.
Table 1: Core Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | 2-Nitro-3-(trifluoromethyl)benzaldehyde |
| CAS Registry Number | 1227582-20-8 |
| Molecular Formula | C8H4F3NO3 |
| Molecular Weight | 219.12 g/mol |
| Standard Purity | ≥95% to 97% |
| Structural Features | Ortho-nitro, meta-trifluoromethyl benzaldehyde |
Structural Chemistry & Electronic Effects
The reactivity of 2-Nitro-3-(trifluoromethyl)benzaldehyde is strictly governed by the profound electron-withdrawing nature of its substituents. The trifluoromethyl (-CF3) group is renowned in medicinal chemistry for enhancing a molecule's lipophilicity and metabolic stability, largely due to the exceptionally strong C-F bond energy (485.3 kJ/mol)[3].
When positioned on the benzene ring alongside a nitro (-NO2) group, both substituents exert strong inductive (-I) and resonance (-M for the nitro group) electron-withdrawing effects[4]. This drastically reduces the electron density of the aromatic ring and significantly increases the electrophilicity of the carbonyl carbon of the aldehyde group[4]. Consequently, this molecule exhibits accelerated reaction kinetics towards nucleophiles (e.g., amines, carbanions) compared to an unsubstituted benzaldehyde[4].
Caption: Electronic effects of -CF3 and -NO2 groups enhancing carbonyl electrophilicity.
Synthetic Utility in Drug Development
In rational drug design, incorporating a trifluoromethyl group often improves membrane permeability and facilitates efficient brain penetration—a strategy famously utilized in blockbuster drugs like Fluoxetine[3]. 2-Nitro-3-(trifluoromethyl)benzaldehyde serves as a highly versatile precursor for synthesizing trifluoromethylated indoles, quinolines, and other complex heterocycles. The ortho-nitro group can be selectively reduced to an aniline derivative, which subsequently undergoes intramolecular cyclization with the adjacent functionalized aldehyde to form privileged pharmacological scaffolds.
Experimental Protocol: Chemoselective Reductive Amination
To leverage the high electrophilicity of this compound while preserving the sensitive nitro group, a chemoselective reductive amination protocol is required. This protocol is designed as a self-validating system : the intermediate imine formation is explicitly verified before the irreversible reduction step is initiated.
Step-by-Step Methodology:
-
Reagent Preparation: Accurately weigh 219.12 mg (exactly 1.0 mmol based on the 219.12 g/mol MW) of 2-Nitro-3-(trifluoromethyl)benzaldehyde and transfer it to a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Nucleophile Addition: Dissolve the aldehyde in 5.0 mL of anhydrous Dichloromethane (DCM). Add 1.05 mmol of the desired primary amine.
-
Catalysis (Self-Validation Step): Add 1.2 equivalents of anhydrous Magnesium Sulfate (MgSO4) to the mixture. Stir at room temperature for 2 hours.
-
Causality: MgSO4 acts as a desiccant, scavenging water generated during the reaction to drive the equilibrium toward imine formation.
-
Validation: Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the aldehyde spot (Rf ~0.6 in 3:1 Hexane/EtOAc) validates that the imine conversion is complete. Do not proceed until this is confirmed.
-
-
Chemoselective Reduction: Once imine formation is validated, cool the reaction vessel to 0°C. Slowly add 1.5 equivalents (318 mg) of Sodium triacetoxyborohydride (NaBH(OAc)3).
-
Causality: NaBH(OAc)3 is a mild, sterically hindered reducing agent. It selectively reduces the activated imine without reducing the highly reactive and sensitive nitro group, thereby preventing the formation of unwanted side products.
-
-
Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Caption: Self-validating workflow for chemoselective reductive amination.
References
- Title: 2-Nitro-3-trifluoromethyl-benzaldehyde-Information Source: Chemcia URL
- Title: CAS:1227582-20-8 2-Nitro-3-(trifluoromethyl)
- Title: A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
